N,N-Diethyldiethylenetriamine

Description

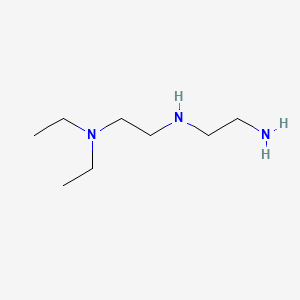

Structure

3D Structure

Properties

IUPAC Name |

N'-[2-(diethylamino)ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21N3/c1-3-11(4-2)8-7-10-6-5-9/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFDTSBDWYXVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066986 | |

| Record name | 1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24426-16-2 | |

| Record name | N,N-Diethyldiethylenetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24426-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-(2-Diethylaminoethyl)ethane-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024426162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethyldiethylenetriamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N2-(2-aminoethyl)-N1,N1-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(2-aminoethyl)-N,N-diethylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-(2-DIETHYLAMINOETHYL)ETHANE-1,2-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQH8FFX4KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Diethyldiethylenetriamine

Introduction

N,N-Diethyldiethylenetriamine, with the chemical formula C₈H₂₁N₃, is a polyamine featuring two primary amine groups and one tertiary amine group. As a derivative of diethylenetriamine (DETA), it serves as a valuable intermediate and building block in various fields of chemical synthesis. Its structural attributes make it a candidate for applications in the development of chelating agents, as a component in the synthesis of polyamide resins, and as a curing agent for epoxy resins.[1] The presence of both primary and tertiary amine functionalities within the same molecule offers unique reactivity profiles, making it a target of interest for researchers in materials science and drug development.

This guide provides a comprehensive overview of scientifically-grounded methodologies for the synthesis of this compound. It further details the essential analytical techniques required for its thorough characterization, ensuring product identity, purity, and structural integrity. The protocols and insights presented herein are tailored for an audience of researchers, scientists, and professionals in the field of chemical and pharmaceutical development.

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Below, two robust and mechanistically distinct approaches are detailed: Direct Alkylation and Reductive Amination.

Method 1: Direct Alkylation of Diethylenetriamine

This method represents a classical and straightforward approach based on the nucleophilic substitution of an alkyl halide by an amine. Diethylenetriamine (DETA) acts as the nucleophile, and an ethylating agent such as ethyl chloride is the electrophile.

Causality and Mechanistic Insights

The reaction proceeds via a series of SN2 nucleophilic substitution steps. The lone pairs of electrons on the nitrogen atoms of DETA attack the electrophilic carbon atom of ethyl chloride, displacing the chloride ion.[2] A critical challenge in this synthesis is controlling the degree of alkylation. Since all three nitrogen atoms in DETA are nucleophilic, the reaction can potentially lead to a mixture of mono-, di-, tri-, and even tetra-alkylated products. To favor the desired N,N-diethyl product, the stoichiometry of the reactants must be carefully controlled, typically using a molar excess of the ethylating agent relative to the secondary amine's reactivity, and reaction conditions are optimized to drive the reaction towards exhaustive ethylation of the central nitrogen. A base is required to neutralize the HCl generated during the reaction, which would otherwise protonate the amine starting material, rendering it non-nucleophilic.

Experimental Protocol: Alkylation

-

Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add Diethylenetriamine (1.0 mol) and a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as sodium carbonate (2.2 mol) or triethylamine (2.2 mol), to the reaction mixture to act as an acid scavenger.

-

Reagent Addition: Cool the mixture in an ice bath. Slowly add ethyl chloride (2.1 mol) dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and filter to remove the salt byproduct (e.g., sodium chloride or triethylammonium chloride).

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by fractional vacuum distillation to isolate this compound from unreacted starting materials and other alkylated byproducts.[3]

Data Presentation: Alkylation Parameters

| Parameter | Value/Condition | Rationale |

| DETA:Ethyl Chloride Ratio | 1 : 2.1 (mol/mol) | A slight excess of the alkylating agent is used to favor di-substitution on the central nitrogen. |

| Solvent | Acetonitrile | A polar aprotic solvent that facilitates SN2 reactions. |

| Temperature | 0-10°C (addition), Reflux (reaction) | Initial cooling controls the exothermic reaction; heating ensures completion. |

| Base | Sodium Carbonate | Neutralizes the HCl byproduct, preventing amine protonation. |

| Purification | Fractional Vacuum Distillation | Effective for separating liquid amines with different boiling points.[3] |

Method 2: Reductive Amination

Reductive amination is a powerful and highly selective method for forming C-N bonds. This approach avoids the over-alkylation issues common in direct alkylation methods. A plausible route involves the reaction of N-(2-aminoethyl)ethanolamine with diethylamine.

Causality and Mechanistic Insights

This process follows a "dehydrogenation-imidization-hydroamination" mechanism.[4] First, the alcohol (N-(2-aminoethyl)ethanolamine) is dehydrogenated in situ by a catalyst to form an intermediate aldehyde. This aldehyde then reacts with diethylamine to form a hemiaminal, which subsequently dehydrates to an enamine or iminium ion intermediate. Finally, this intermediate is hydrogenated by the catalyst (which had previously accepted the hydrogen) to yield the final tertiary amine product. The use of a specific catalyst and hydrogen source makes this a controlled, one-pot reaction.[4]

Experimental Protocol: Reductive Amination

-

Catalyst Preparation: In a high-pressure autoclave reactor, add a hydrogenation catalyst such as Raney Nickel (5% w/w) or a supported palladium catalyst.

-

Reagent Loading: Add N-(2-aminoethyl)ethanolamine (1.0 mol), diethylamine (1.2 mol), and a suitable solvent like ethanol.

-

Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 bar. Heat the mixture to 120-150°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis (e.g., GC).

-

Work-up: After the reaction is complete (typically 8-12 hours), cool the reactor, vent the hydrogen pressure, and filter the mixture to remove the catalyst.

-

Purification: The solvent and excess diethylamine are removed by rotary evaporation. The residue is then purified by vacuum distillation to yield pure this compound.

Data Presentation: Reductive Amination Parameters

| Parameter | Value/Condition | Rationale |

| Key Reactants | N-(2-aminoethyl)ethanolamine, Diethylamine | Forms the desired carbon-nitrogen backbone. |

| Catalyst | Raney Nickel | A common and effective catalyst for hydrogenation/dehydrogenation. |

| Hydrogen Pressure | 50-60 bar | Provides the reducing equivalents for the final hydrogenation step. |

| Temperature | 120-150°C | Sufficient to overcome the activation energy for alcohol dehydrogenation. |

| Solvent | Ethanol | A polar protic solvent that is stable under the reaction conditions. |

| Purification | Filtration followed by Vacuum Distillation | Removes the heterogeneous catalyst and separates the product. |

Visualization of Synthesis Workflow

Caption: Comparative workflows for the synthesis of this compound.

Characterization and Quality Control

Once synthesized, the identity and purity of this compound must be rigorously confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[5]

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Predicted Chemical Shifts (δ):

-

-CH₂-CH₂- (adjacent to NH₂): ~2.7-2.9 ppm (triplet)

-

-CH₂-CH₂- (adjacent to N(Et)₂): ~2.5-2.7 ppm (triplet)

-

N(CH₂CH₃)₂: ~2.4-2.6 ppm (quartet)

-

-NH₂: A broad singlet, variable position (~1.5-2.5 ppm)

-

N(CH₂CH₃)₂: ~1.0-1.2 ppm (triplet)

-

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum indicates the number of unique carbon environments.

-

Predicted Chemical Shifts (δ):

-

-CH₂-NH₂: ~40-42 ppm

-

-CH₂-N(Et)₂: ~52-54 ppm

-

N(CH₂CH₃)₂: ~47-49 ppm

-

N(CH₂CH₃)₂: ~11-13 ppm

-

-

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[6]

-

Characteristic Absorptions:

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: For C₈H₂₁N₃, the molecular weight is 159.27 g/mol . According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[8] Therefore, the molecular ion peak (M⁺) is expected at m/z = 159.

-

Key Fragmentation: The most common fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[9][10] This results in the formation of a stable, resonance-stabilized cation. A prominent peak would be expected from the loss of an ethyl radical from the diethylamino group.

Data Presentation: Expected Spectral Data

| Technique | Feature | Expected Value/Region |

| ¹H NMR | Chemical Shifts (δ) | 1.0-1.2 (t), 1.5-2.5 (br s), 2.4-2.6 (q), 2.5-2.9 (m) ppm |

| ¹³C NMR | Chemical Shifts (δ) | 11-13, 40-42, 47-49, 52-54 ppm |

| IR | N-H Stretch | 3300-3400 cm⁻¹ (two bands) |

| C-H Stretch | 2850-2970 cm⁻¹ | |

| N-H Bend | 1600-1650 cm⁻¹ | |

| MS | Molecular Ion (M⁺) | m/z = 159 |

Purity Assessment

Gas Chromatography (GC): GC is an ideal method for assessing the purity of volatile amines. A sample is vaporized and passed through a column. The retention time is characteristic of the compound, and the peak area is proportional to its concentration. This allows for the quantification of the desired product and any impurities, such as unreacted starting materials or side products.

Visualization of Characterization Workflow

Caption: A logical workflow for the analytical characterization of this compound.

Safety and Handling

This compound, like other aliphatic amines, should be handled with care in a well-ventilated fume hood. It is expected to be corrosive to the skin and eyes and may be toxic if ingested or inhaled.[11] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All reagents used in the synthesis, such as ethyl chloride and hydrogen gas, also have specific hazards that must be managed according to their respective Safety Data Sheets (SDS).

References

-

JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

ECHIMICA. (2020, December 18). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. [Link]

-

Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

-

Wikipedia. (n.d.). Diethylenetriamine. [Link]

-

Achilles Chemical. (n.d.). Diethylenetriamine (DETA) Manufacturer/Factory/Producer for Epoxy Curing & Corrosion Inhibitors. [Link]

-

Agaeva, M. U., et al. (2023, March 1). A convenient synthesis of N,N',N''-trisubstituted diethylenetriamines. ResearchGate. [Link]

-

Sinobio Chemistry. (2024, December 19). Solvent And Organic Synthesis Intermediate-Diethylenetriamine DETA. [Link]

-

Wiley Online Library. (n.d.). IR spectra of (a) polyethylene polyamine, (b) sodium alginate and (c) Alg‐PEMA. [Link]

-

National Center for Biotechnology Information. (n.d.). Diethylenetriamine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Diethylethylenediamine. PubChem. [Link]

- Google Patents. (n.d.). CN103012156B - Preparation method of N,N-diethylethylenediamine.

-

MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]

-

ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

ACS Publications. (2026, January 17). Amine-Appended Hyper-Crosslinked Polymers for Direct Air Capture of CO2. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031413). [Link]

-

PLOS. (n.d.). Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition. [Link]

-

Dow Inc. (n.d.). Diethylenetriamine (DETA). [Link]

-

ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. [Link]

-

Spectroscopy Online. (2023, May 1). Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. [Link]

Sources

- 1. Diethylenetriamine (DETA) Manufacturer/Factory/Producer for Epoxy Curing & Corrosion Inhibitors | Achilles Chemical [achilleschem.com]

- 2. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]

- 3. Solvent And Organic Synthesis Intermediate-Diethylenetriamine DETA - Sinobio Chemistry [sinobiochemistry.com]

- 4. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 9. GCMS Section 6.15 [people.whitman.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Diethylenetriamine | C4H13N3 | CID 8111 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyldiethylenetriamine

Abstract

N,N-Diethyldiethylenetriamine, a substituted aliphatic amine, serves as a crucial building block and intermediate in various chemical syntheses, including the development of pharmaceuticals and imaging agents. Its utility is fundamentally governed by its physicochemical properties, which dictate its reactivity, solubility, and handling requirements. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering insights for researchers, scientists, and drug development professionals. The document details its structural and identifying information, presents key physical data in a comparative format, and outlines the standard analytical protocols for its characterization.

Introduction

This compound, also known as 2-(Diethylamino)ethylamine, is an organic compound featuring both a primary and a tertiary amine group within its structure. This dual functionality makes it a versatile intermediate in organic synthesis. It has been utilized in the synthesis of antimalarial drugs and agents for medical imaging, such as those for melanoma detection.[1] A thorough understanding of its physical and chemical properties is paramount for its effective and safe application in research and development. This guide synthesizes critical data from authoritative sources to provide a detailed profile of the compound.

Molecular Structure and Identification

The unique arrangement of amine groups in this compound is central to its chemical behavior.

-

IUPAC Name: N',N'-diethylethane-1,2-diamine[2]

-

Synonyms: 2-(Diethylamino)ethylamine, N,N-Diethyl-1,2-ethanediamine[3]

-

CAS Number: 100-36-7[2]

-

Molecular Formula: C₆H₁₆N₂[2]

-

Molecular Weight: 116.20 g/mol [2]

-

Canonical SMILES: CCN(CC)CCN[2]

-

InChIKey: UDGSVBYJWHOHNN-UHFFFAOYSA-N[1]

Core Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for designing experimental conditions, purification procedures, and for ensuring safe handling.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to light yellow liquid | [1][2] |

| Odor | Amine-like | - |

| Boiling Point | 145-147 °C (at 760 mm Hg) | [1][4] |

| Melting Point | < -70 °C | [1] |

| Density | 0.827 g/mL at 25 °C | [1][4] |

| Vapor Pressure | 2.97 mmHg | [2] |

| Flash Point | 30 °C (87 °F) | [1][3] |

| Water Solubility | Miscible | [1][3] |

| Other Solubilities | Soluble in methanol, ether, ethanol, toluene | [1][3] |

| Refractive Index (n20/D) | 1.436 | [1][4] |

| pKa | pK₁: 7.70, pK₂: 10.46 (at 25 °C) | [1] |

| LogP | 0.1 - 0.2 | [1][2] |

Spectroscopic Profile

Spectroscopic data is fundamental for the structural confirmation and purity assessment of this compound.

-

¹H NMR: Proton NMR provides characteristic signals corresponding to the ethyl and ethylene protons.[5]

-

¹³C NMR: The carbon spectrum shows distinct peaks for the four unique carbon environments within the molecule.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for N-H (primary amine) and C-N stretching, confirming the presence of these functional groups.[2]

-

Mass Spectrometry (MS): GC-MS analysis reveals a molecular ion peak corresponding to its molecular weight and a fragmentation pattern characteristic of aliphatic amines.[2][7]

Experimental Protocols for Characterization

The reliable characterization of this compound relies on standardized analytical methods. The following workflow illustrates a typical approach for identity, purity, and structural confirmation.

Sources

- 1. N,N-Diethylethylenediamine | 100-36-7 [chemicalbook.com]

- 2. N,N-Diethylethylenediamine | C6H16N2 | CID 60993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Diethylethylenediamine, 98+% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. N,N-二乙基乙二胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N,N-Diethylethylenediamine(100-36-7) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Coordination Chemistry of N,N-Diethyldiethylenetriamine

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of N,N-Diethyldiethylenetriamine (Et₂-dien), a versatile tridentate ligand. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis of the ligand, its coordination behavior with a range of metal ions, detailed experimental protocols for the synthesis and characterization of its metal complexes, and a discussion of its current and potential applications. The content is structured to provide not only procedural details but also the underlying scientific principles and mechanistic insights, ensuring a thorough understanding for both novice and experienced researchers in the field of coordination chemistry.

Introduction: The Significance of this compound in Coordination Chemistry

This compound, systematically named N'-(2-aminoethyl)-N,N-diethyl-1,2-ethanediamine, is a polyamine ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring two terminal primary amine groups and a central tertiary amine, allows it to act as a versatile tridentate ligand, forming stable complexes with a wide array of metal ions. The presence of the two ethyl groups on one of the terminal nitrogen atoms introduces steric bulk, which can influence the coordination geometry and reactivity of the resulting metal complexes in unique ways compared to its parent ligand, diethylenetriamine (dien).

The study of Et₂-dien complexes is driven by their potential applications in various fields. In catalysis, these complexes have shown promise in promoting organic reactions such as the Henry reaction.[1] Furthermore, the broader family of polyamine ligands and their metal complexes are integral to the development of therapeutic and diagnostic agents in medicinal chemistry.[2] This guide aims to provide a detailed exploration of the fundamental coordination chemistry of Et₂-dien, offering both theoretical understanding and practical guidance for researchers.

Ligand Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with a common method involving the reaction of diethylamine with 2-chloroethylamine hydrochloride.[3]

Synthesis Protocol

A representative synthesis of this compound is outlined below:

Materials:

-

Diethylamine

-

2-chloroethylamine hydrochloride

-

Sodium methoxide in methanol

-

Cuprous chloride or aluminum chloride (catalyst)

-

Lye (e.g., sodium hydroxide solution)

-

Anhydrous sodium sulfate

-

Dichloromethane (for extraction)

-

Autoclave

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a high-pressure autoclave, combine diethylamine, 2-chloroethylamine hydrochloride, and a catalytic amount of a Lewis acid such as cuprous chloride or aluminum chloride.[4] The molar ratio of diethylamine to 2-chloroethylamine hydrochloride is typically in the range of 1:1 to 8:1.[4]

-

Addition of Base: Add a solution of sodium methoxide in methanol as an acid-binding agent. The molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride should be approximately 1:1.[4]

-

Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature between 100°C and 200°C. The pressure will rise to between 0.52 and 1.60 MPa.[4] Maintain these conditions for 3 to 8 hours.[4]

-

Work-up: After cooling the reactor, adjust the pH of the reaction mixture to ≥ 13 with a lye solution. This will separate the product into an oil phase.[4]

-

Extraction and Drying: Separate the oil phase and extract the aqueous layer with a suitable organic solvent like dichloromethane to recover any remaining product. Combine the organic phases and dry over anhydrous sodium sulfate.

-

Purification: Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

Characterization of the Ligand

The purity and identity of the synthesized this compound can be confirmed by standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ligand.

-

Mass Spectrometry: To confirm the molecular weight.

-

FT-IR Spectroscopy: To identify the characteristic N-H and C-N stretching vibrations.

Coordination Chemistry of this compound

This compound acts as a tridentate ligand, coordinating to metal ions through its three nitrogen atoms. The chelate effect, arising from the formation of two stable five-membered rings upon coordination, contributes to the high stability of its metal complexes.

Coordination with Transition Metals

Et₂-dien forms stable complexes with a variety of transition metals, including copper(II), nickel(II), and zinc(II). The stoichiometry of these complexes is typically of the form [M(Et₂-dien)]²⁺ or [M(Et₂-dien)₂]²⁺, depending on the metal ion and reaction conditions.

Copper(II) Complexes: Copper(II) readily forms complexes with Et₂-dien. The resulting complexes often exhibit a distorted square pyramidal or trigonal bipyramidal geometry. For example, in the complex [Cu(dien)(en)]Br₂ (where en is ethylenediamine), the copper(II) center is in a distorted square pyramidal environment.[5]

Nickel(II) and Zinc(II) Complexes: Nickel(II) and Zinc(II) also form stable complexes with Et₂-dien derivatives. These complexes have been investigated for their catalytic activity.[1] For instance, a mononuclear Ni(II) complex with a diethylenetriamine derivative has been shown to catalyze the Henry reaction.[1]

Coordination with Lanthanides

The coordination chemistry of Et₂-dien and its derivatives with lanthanide ions is of interest for applications in magnetic resonance imaging (MRI). Derivatives of diethylenetriaminepentaacetic acid (DTPA) are well-established chelators for gadolinium(III) in MRI contrast agents.[1][2] The coordination of these ligands with lanthanide ions has been studied in aprotic solvents like dimethylformamide (DMF) to avoid hydrolysis of the metal ion.[6] These studies have shown the formation of successive mononuclear complexes.[6]

Experimental Protocols for Complex Synthesis and Characterization

This section provides detailed, step-by-step methodologies for the synthesis and characterization of a representative metal complex of this compound.

Synthesis of a Copper(II)-Et₂-dien Complex

This protocol describes the synthesis of a mixed-ligand copper(II) complex, [Cu(Et₂-dien)(diamine)]Br₂.

Materials:

-

Copper(II) bromide (CuBr₂)

-

This compound (Et₂-dien)

-

A diamine ligand (e.g., ethylenediamine)

-

Methanol

Procedure:

-

Dissolution of Copper Salt: Dissolve 1 mmol of CuBr₂ in 20 mL of methanol.

-

Ligand Addition: In a separate vial, dissolve 1.1 mmol of Et₂-dien and 1.1 mmol of the diamine in 2 mL of methanol.

-

Reaction: Add the ligand solution to the copper(II) solution with stirring. The solution will turn deep blue.

-

Crystallization: Allow the solution to stand at room temperature for slow evaporation. Crystals of the complex will form over several days.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Workflow for Complex Synthesis

Caption: Workflow for the synthesis of a mixed-ligand Cu(II) complex.

Characterization Techniques

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a metal complex.

Protocol:

-

Crystal Selection: Select a well-formed single crystal of the complex under a microscope.

-

Mounting: Mount the crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data at a controlled temperature (often low temperature to minimize thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. This will yield information on bond lengths, bond angles, and the overall coordination geometry.

Logical Flow of X-ray Crystallography

Caption: Steps involved in determining a crystal structure.

UV-Vis spectroscopy is used to study the electronic transitions in transition metal complexes, which are responsible for their color.

Protocol:

-

Solution Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., water or methanol) of known concentration.

-

Blank Measurement: Record the spectrum of the pure solvent to use as a baseline.

-

Sample Measurement: Record the absorption spectrum of the complex solution over a range of wavelengths (typically 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic complexes in solution.

Protocol:

-

Sample Preparation: Dissolve a small amount of the complex in a suitable deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other nuclei may also be observed depending on the metal and other ligands present.

-

Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure of the complex in solution.

Applications of this compound and its Complexes

The versatile coordination chemistry of Et₂-dien and its derivatives has led to their exploration in several fields.

Catalysis

Complexes of this compound derivatives have been shown to be effective catalysts for C-C bond-forming reactions. For example, Ni(II) and Zn(II) complexes bearing a diethylenetriamine derivative ligand have demonstrated excellent catalytic activity in the Henry reaction of nitromethane with aromatic aldehydes.[1]

Drug Development and Medicinal Chemistry

While direct applications of this compound complexes in pharmaceuticals are not extensively documented, the parent ligand and its derivatives are of significant interest.

-

Pharmaceutical Intermediate: N,N-Diethylethylenediamine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including certain antiarrhythmic drugs and local anesthetics.[3][7]

-

MRI Contrast Agents: Derivatives of diethylenetriamine, such as DTPA, are widely used to chelate gadolinium(III) for use as MRI contrast agents.[1][2] Research is ongoing to develop new diethylenetriamine-based ligands with improved stability and relaxivity for more sensitive and safer imaging agents.[1][8]

-

Radiopharmaceuticals: Bifunctional chelating agents based on the diethylenetriamine framework are used to attach radioactive metal ions to tumor-targeting molecules like monoclonal antibodies for use in radiotherapy and diagnostic imaging.[9]

-

Anticancer Agents: While not specific to Et₂-dien, metal complexes with N-containing ligands are a major area of research for the development of new anticancer drugs that can overcome the limitations of cisplatin.[10]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a representative metal complex.

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₈H₂₁N₃ | |

| Molecular Weight | 159.27 g/mol | |

| [Cu(Et₂-dien)(en)]Br₂ Complex | ||

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/n | [5] |

| Cu-N (Et₂-dien, terminal) | ~2.0 Å | [5] |

| Cu-N (Et₂-dien, central) | ~2.0 Å | [5] |

| Cu-N (en) | ~2.0 Å | [5] |

Conclusion

This compound is a ligand with a rich and versatile coordination chemistry. Its ability to form stable complexes with a wide range of metal ions, coupled with the steric influence of its ethyl groups, makes it a valuable tool in both fundamental and applied chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into the fascinating coordination chemistry of this ligand and to aid in the development of new catalysts, materials, and therapeutic agents. The continued exploration of Et₂-dien and its derivatives holds significant promise for advancements in catalysis and medicinal chemistry.

References

-

Synthesis neutral rare earth complexes of diethylenetriamine-N,N''-bis(acetyl-isoniazid)-N,N',N''-triacetic acid as potential contrast enhancement agents for magnetic resonance imaging. (2006). Chemical & Pharmaceutical Bulletin, 54(8), 1203–1206. [Link]

-

Synthesis and Catalytic Application of Two Mononuclear Complexes Bearing Diethylenetriamine Derivative Ligand. (2020). Molecules, 25(21), 5028. [Link]

-

The Role of N,N-Diethylethylenediamine in Modern Pharmaceutical Synthesis. (n.d.). Fengchen Group. [Link]

-

Metal complexes with aromatic N-containing ligands as potential agents in cancer treatment. (2005). Current Medicinal Chemistry-Anti-Cancer Agents, 5(2), 137-147. [Link]

-

De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent. (2003). Bioconjugate Chemistry, 14(5), 927–933. [Link]

-

Lanthanide(III) complex formation with diethylenetriamine in anhydrous N,N-dimethylformamide. (2001). New Journal of Chemistry, 25(5), 657-662. [Link]

-

Gadolinium complexes of diethylenetriamine-N-oxide pentaacetic acid-bisamide: a new class of highly stable MRI contrast agents with a hydration number of 3. (2016). Dalton Transactions, 45(34), 13427–13437. [Link]

-

Lanthanide(III) complex formation with diethylenetriamine in anhydrous N,N-dimethylformamide. (2001). New Journal of Chemistry, 25(5), 657-662. [Link]

-

Coordination Chemistry and f-Element Complexation by Diethylenetriamine-N,N″-bis(acetylglycine). (2016). Inorganic Chemistry, 55(23), 12344–12353. [Link]

-

Novel Metals and Metal Complexes as Platforms for Cancer Therapy. (2017). Current Topics in Medicinal Chemistry, 17(26), 2993–3013. [Link]

-

Gadolinium Complexes of Diethylenetriamine-N-oxide Pentaacetic Acid-Bisamide: A New Class of Highly Stable MRI Contrast Agents with Hydration Number of 3. (2016). Dalton Transactions, 45(34), 13427-13437. [Link]

-

Gadolinium complexes of macrocyclic diethylenetriamine-N-oxide pentaacetic acid-bisamide as highly stable MRI contrast agents with high relaxivity. (2017). Dalton Transactions, 46(30), 9919–9929. [Link]

-

Complexes of Diethylenetriamine (DIEN) and Tetraethylenepentamine (Tetren) with Cu (II) and Ni (II) on Hectorite. (1981). Clays and Clay Minerals, 29(4), 273-280. [Link]

-

Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments. (2020). Molecules, 25(19), 4465. [Link]

-

Types of Chelating Agents, Limitations and Utility. (2018). International Journal of Pharmacy and Biological Sciences, 8(3), 1-11. [Link]

-

Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. (2022). Molecules, 27(19), 6296. [Link]

-

Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents. (2024). Journal of Medicinal Chemistry, 67(14), 11956–11968. [Link]

-

Gadolinium complexes of macrocyclic diethylenetriamine-N-oxide pentaacetic acid-bisamide as highly stable MRI contrast agents with high relaxivity. (2017). Dalton Transactions, 46(30), 9919–9929. [Link]

-

Diethylenetriamine/diamines/copper (II) complexes [Cu(dien)(NN)]Br2: Synthesis, solvatochromism, thermal, electrochemistry, single crystal, Hirshfeld surface analysis and antibacterial activity. (2016). Arabian Journal of Chemistry, 10(6), 841-850. [Link]

-

Metal chelators coupled with nanoparticles as potential therapeutic agents for Alzheimer's disease. (2011). Journal of Nanobiotechnology, 9, 19. [Link]

-

N,N'-diethyl ethylene diamine, 111-74-0. (n.d.). The Good Scents Company. [Link]

- Preparation method of N,N-diethylethylenediamine. (2013). CN103012156B.

-

Diethylenetriamine. (n.d.). PubChem. [Link]

- Preparation method of N, N-diethyl ethylenediamine. (2013). CN103012156B.

Sources

- 1. Gadolinium complexes of diethylenetriamine-N-oxide pentaacetic acid-bisamide: a new class of highly stable MRI contrast agents with a hydration number of 3 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis neutral rare earth complexes of diethylenetriamine-N,N''-bis(acetyl-isoniazid)-N,N',N''-triacetic acid as potential contrast enhancement agents for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]

- 4. N,N-Diethylethylenediamine | C6H16N2 | CID 60993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethylenetriamine | C4H13N3 | CID 8111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Gadolinium complexes of macrocyclic diethylenetriamine-N-oxide pentaacetic acid-bisamide as highly stable MRI contrast agents with high relaxivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent [pubmed.ncbi.nlm.nih.gov]

- 9. Metal complexes with aromatic N-containing ligands as potential agents in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Metals and Metal Complexes as Platforms for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Analysis of N,N-Diethyldiethylenetriamine

This technical guide provides an in-depth exploration of the spectroscopic characterization of N,N-Diethyldiethylenetriamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to deliver a comprehensive analytical overview. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a complete spectroscopic profile of this multifunctional amine.

Introduction to this compound

This compound, with the molecular formula C₈H₂₁N₃, is a polyamine featuring primary, secondary, and tertiary amine functionalities within a single aliphatic chain. Its structure is formally derived from diethylenetriamine with two ethyl groups substituted on one of the terminal nitrogen atoms. This unique combination of functional groups makes it a versatile building block in chemical synthesis and a ligand in coordination chemistry.

Accurate and unambiguous characterization is paramount for ensuring purity, verifying structure, and understanding the reactivity of this compound in various applications. Spectroscopic methods provide the necessary tools for this detailed molecular portrait.

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its asymmetric structure.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is often used for non-polar to moderately polar compounds.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and integrate all signals.

Predicted ¹H NMR Spectral Analysis

The molecule's structure predicts eight distinct proton environments, leading to a complex but interpretable spectrum. The electronegativity of the nitrogen atoms deshields adjacent protons, shifting their signals downfield.[1][2]

Caption: Logical workflow for ¹H NMR analysis.

| Label | Structural Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration |

| a | -N(CH₂ CH₃)₂ | ~2.50 | Quartet (q) | 4H |

| b | -N(CH₂CH₃ )₂ | ~1.05 | Triplet (t) | 6H |

| c | (C₂H₅)₂N-CH₂ - | ~2.65 | Triplet (t) | 2H |

| d | -CH₂ -NH- | ~2.75 | Triplet (t) | 2H |

| e | -NH-CH₂ - | ~2.70 | Triplet (t) | 2H |

| f | -CH₂ -NH₂ | ~2.80 | Triplet (t) | 2H |

| g | -NH - | ~1.5-3.0 | Broad Singlet | 1H |

| h | -NH₂ | ~1.5-3.0 | Broad Singlet | 2H |

Causality Behind Predictions:

-

Protons (a, c, d, e, f): These methylene (-CH₂-) protons are adjacent to nitrogen atoms. Their chemical shifts are expected in the ~2.5-2.8 ppm range due to the deshielding effect of nitrogen.[3][4] Each methylene group is coupled to an adjacent methylene group, resulting in triplet splitting patterns (n+1 rule).

-

Protons (b): These methyl (-CH₃) protons are part of the ethyl groups. Being further from the nitrogen, they are more shielded and appear upfield around 1.05 ppm. They are split into a triplet by the adjacent methylene protons (a).

-

Protons (g, h): The N-H protons of the secondary and primary amines exhibit broad signals due to rapid chemical exchange and quadrupolar coupling with the nitrogen nucleus.[3][5] Their chemical shift can vary depending on concentration and solvent, but typically falls within a broad range.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon environments. Carbons directly bonded to nitrogen are deshielded and appear further downfield.[6][7]

| Label | Structural Assignment | Predicted δ (ppm) |

| 1 | -N(C H₂CH₃)₂ | ~47.5 |

| 2 | -N(CH₂C H₃)₂ | ~12.0 |

| 3 | (C₂H₅)₂N-C H₂- | ~52.5 |

| 4 | -C H₂-NH- | ~49.5 |

| 5 | -NH-C H₂- | ~50.0 |

| 6 | -C H₂-NH₂ | ~41.5 |

Causality Behind Predictions:

-

The chemical shifts are estimated based on typical values for aliphatic amines. Carbons bonded to nitrogen generally appear in the 30-60 ppm range.[6][8][9]

-

Carbons alpha to the tertiary nitrogen (C1, C3) are expected to be the most downfield, followed by those alpha to the secondary (C4, C5) and primary (C6) amines.

-

The terminal methyl carbons (C2) of the ethyl groups are the most shielded and will appear furthest upfield.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for its primary, secondary, and tertiary amine groups.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and acquiring a background spectrum.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (Absorbance vs. Wavenumber).

Predicted IR Spectral Analysis

The presence of N-H bonds in the primary and secondary amines is the most diagnostic feature. Tertiary amines lack N-H bonds and thus do not show the characteristic N-H stretching vibrations.[10][11][12]

Caption: Key IR vibrational modes for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3350, ~3280 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Sharp |

| ~3310 | N-H Stretch | Secondary Amine (-NH-) | Weak, Sharp |

| 2960-2850 | C-H Stretch | Alkyl (-CH₃, -CH₂-) | Strong |

| 1590-1650 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | Medium |

| 1450-1470 | C-H Bend | Alkyl (-CH₃, -CH₂-) | Medium |

| 1020-1250 | C-N Stretch | All Amines | Medium-Weak |

| 665-910 | N-H Wag | Primary & Secondary | Broad, Strong |

Causality Behind Predictions:

-

N-H Stretches: The primary amine (-NH₂) is expected to show two distinct N-H stretching bands (one asymmetric, one symmetric), a hallmark of this group.[10][13] The secondary amine (-NH-) will show a single, weaker N-H stretching band.[10][13] The combination of these three peaks in the 3250-3450 cm⁻¹ region would be highly characteristic.

-

C-H Stretches: Strong absorptions below 3000 cm⁻¹ are definitive for the sp³ C-H bonds of the ethyl and ethylene groups.

-

N-H Bends: The primary amine will also exhibit a bending (scissoring) vibration around 1600 cm⁻¹, while the primary and secondary amines will have a broad N-H wagging band at lower wavenumbers.[10]

-

C-N Stretches: The C-N stretching vibrations for all three types of amines will appear in the fingerprint region and can be difficult to assign definitively but are expected between 1020-1250 cm⁻¹.[10]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For amines, Electron Ionization (EI) is a common technique that leads to predictable fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through the output of a Gas Chromatograph (GC).

-

Ionization: Bombard the gaseous sample molecules with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M•⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum Analysis

The analysis of the mass spectrum of an amine is guided by two key principles: the Nitrogen Rule and the tendency for α-cleavage.

-

The Nitrogen Rule: This rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[14][15] this compound (C₈H₂₁N₃) has a molecular weight of 159.27 g/mol . Its molecular ion peak (M•⁺) is therefore expected at m/z = 159 .

-

α-Cleavage: The most dominant fragmentation pathway for aliphatic amines is the cleavage of a C-C bond alpha to the nitrogen atom.[14][16][17] This cleavage results in the loss of an alkyl radical and the formation of a stable, resonance-stabilized iminium cation. The largest alkyl group is preferentially lost.[16]

Caption: Predicted primary fragmentation pathways for this compound.

| Predicted m/z | Ion Structure/Formula | Origin |

| 159 | [C₈H₂₁N₃]⁺• | Molecular Ion (M•⁺) |

| 144 | [M - CH₃]⁺ | Loss of a methyl radical from an ethyl group |

| 86 | [C₅H₁₂N]⁺, i.e., [CH₂=N⁺(CH₂CH₃)₂] | Base Peak: α-cleavage at the tertiary N, loss of largest substituent |

| 72 | [C₄H₁₀N]⁺, i.e., [CH₃CH₂N⁺H=CH₂] | α-cleavage at the secondary N |

| 58 | [C₃H₈N]⁺, i.e., [CH₂=N⁺HCH₂CH₃] or [CH₂=N(CH₃)₂]⁺ | Further fragmentation or other α-cleavage |

| 44 | [C₂H₆N]⁺, i.e., [CH₂=N⁺H₂] | α-cleavage at the primary N |

| 30 | [CH₄N]⁺, i.e., [CH₂=NH₂]⁺ | Common fragment for primary amines |

Causality Behind Predictions:

-

Base Peak (m/z 86): The most favorable α-cleavage occurs at the most substituted nitrogen atom (the tertiary amine). Cleavage of the C-C bond adjacent to this nitrogen results in the loss of the largest possible radical (•CH₂NHCH₂CH₂NH₂), leading to the highly stable iminium ion [CH₂=N⁺(CH₂CH₃)₂] at m/z 86. This fragment is predicted to be the base peak (most abundant ion).[15]

-

Other Fragments: Cleavage at the secondary and primary amine sites will also occur, leading to other characteristic fragments (e.g., m/z 72, 44, 30), but these are expected to be of lower abundance than the fragment at m/z 86.

Conclusion

The spectroscopic analysis of this compound provides a unique fingerprint for its structural verification. ¹H and ¹³C NMR definitively map its carbon-hydrogen framework, highlighting the eight unique proton and six unique carbon environments. IR spectroscopy confirms the presence of primary, secondary, and tertiary amine functional groups through characteristic N-H vibrations. Finally, mass spectrometry confirms the molecular weight via the Nitrogen Rule and reveals a predictable fragmentation pattern dominated by α-cleavage, with a characteristic base peak at m/z 86. Together, these techniques provide a robust, self-validating system for the comprehensive characterization of this complex polyamine.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

TutorChase. How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. [Link]

-

Rocky Mountain Laboratories. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. [Link]

-

Fiveable. Spectroscopy of Amines. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

-

Illinois State University, Department of Chemistry. Infrared Spectroscopy. [Link]

-

PharmaXChange. (2011). Structural analysis of amines. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

ECHIMICA. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

National Institutes of Health. PubChem Compound Summary for CID 60993, N,N-Diethylethylenediamine. [Link]

-

National Institute of Standards and Technology. 1,2-Ethanediamine, N-(2-aminoethyl)-. NIST Chemistry WebBook. [Link]

-

Wikipedia. Diethylenetriamine. [Link]

-

The Good Scents Company. N,N'-diethyl ethylene diamine, 111-74-0. [Link]

-

mzCloud. Diethylenetriamine. [Link]

-

National Institutes of Health. PubChem Compound Summary for CID 67105, N,N'-Diethylethylenediamine. [Link]

-

National Institute of Standards and Technology. 1,2-Ethanediamine, N,N-diethyl-. NIST Chemistry WebBook. [Link]

-

National Institutes of Health. PubChem Compound Summary for CID 61168, 1,2-Ethanediamine, N1-(2-aminoethyl)-N1,N2-dimethyl-. [Link]

-

National Institutes of Health. PubChem Compound Summary for CID 87229456. [Link]

-

National Institutes of Health. PubChem Compound Summary for CID 66034, 1,2-Ethanediamine, N1,N1-diethyl-N2-methyl-. [Link]

-

LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

LibreTexts Chemistry. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

National Programme on Technology Enhanced Learning. 13C NMR spectroscopy • Chemical shift. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

National Institutes of Health. PubChem Compound Summary for CID 8111, Diethylenetriamine. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

National Institute of Standards and Technology. 1,2-Ethanediamine, N,N-diethyl-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. 1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-diethyl-. NIST Chemistry WebBook. [Link]

-

National Institutes of Health. PubChem Compound Summary for CID 152601, 1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-N,N'-diethyl-. [Link]

-

University of Cambridge. Chemical shifts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. projectguru.in [projectguru.in]

- 4. compoundchem.com [compoundchem.com]

- 5. fiveable.me [fiveable.me]

- 6. tutorchase.com [tutorchase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 14. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 15. GCMS Section 6.15 [people.whitman.edu]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. youtube.com [youtube.com]

thermal stability of N,N-Diethyldiethylenetriamine

An In-depth Technical Guide to the Thermal Stability of N,N-Diethyldiethylenetriamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the . While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles, experimental protocols, and data interpretation methodologies required for a thorough evaluation. The guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who handle or utilize alkylated polyamines. By leveraging established analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), users of this guide will be equipped to determine critical safety and process parameters.

Introduction to this compound and its Thermal Stability

This compound, with the chemical structure (C₂H₅)₂N(CH₂)₂NH(CH₂)₂NH₂, is an alkylated polyamine. Such compounds are integral to numerous industrial applications, including their use as epoxy curing agents, in the synthesis of chelating agents, and as components in lubricant and fuel additives.[1] The thermal stability of this molecule is a critical parameter that dictates its safe handling, storage, and application conditions. Understanding the temperature at which it begins to decompose, the energy released during this process, and the nature of its decomposition products is paramount for preventing runaway reactions, ensuring product quality, and maintaining a safe operating environment.

This guide provides a robust scientific framework for characterizing the thermal behavior of this compound. It emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity.

Physicochemical Properties and Safe Handling

While detailed experimental data for this compound is scarce, we can infer some of its properties from structurally similar compounds like Diethylenetriamine (DETA) and N,N-Diethylethylenediamine.

| Property | Inferred Value/Characteristic | Rationale/Source |

| Appearance | Colorless to yellow liquid | Based on DETA and other aliphatic amines.[2] |

| Odor | Ammonia-like | Characteristic of aliphatic amines.[2] |

| Boiling Point | Estimated >200 °C | Higher than DETA (207 °C) due to increased molecular weight. |

| Flash Point | Estimated >100 °C | Based on DETA's flash point of 102 °C.[3] |

| Solubility | Soluble in water and polar organic solvents | The amine and ether functionalities suggest miscibility with polar solvents.[4] |

Safe Handling and Storage:

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[3]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[3][5]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed to prevent moisture absorption and oxidation.[3][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

Core Methodologies for Thermal Stability Assessment

A multi-faceted approach is essential for a comprehensive understanding of thermal stability. The following techniques provide complementary information on the material's behavior as a function of temperature.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of thermal decomposition.

Why it's used:

-

To identify the temperature at which decomposition begins.

-

To quantify the mass loss at different decomposition stages.

-

To analyze the composition of the remaining material.

-

To study the kinetics of decomposition.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects both endothermic (heat-absorbing) and exothermic (heat-releasing) processes.

Why it's used:

-

To determine melting points and boiling points.

-

To identify phase transitions.

-

To quantify the enthalpy of decomposition (the amount of heat released or absorbed). This is crucial for assessing the potential for a thermal runaway.

Accelerating Rate Calorimetry (ARC)

Principle: ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample undergoing an exothermic reaction. It is considered a "worst-case scenario" test.

Why it's used:

-

To determine the onset temperature of a self-accelerating reaction under adiabatic conditions.

-

To measure the rate of temperature and pressure rise, which is critical for reactor safety design.

-

To estimate the Time to Maximum Rate (TMR), a key parameter in process safety.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting thermal analysis of this compound.

TGA Experimental Protocol

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated with appropriate reference materials.

-

Sample Preparation: Place a 5-10 mg sample of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Run the experiment under both an inert atmosphere (e.g., nitrogen at 50 mL/min) and an oxidizing atmosphere (e.g., air at 50 mL/min) to understand the influence of oxygen on decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature (°C).

-

Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

-

DSC Experimental Protocol

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in a DSC pan (e.g., aluminum or high-pressure stainless steel). Use a pinhole lid if volatilization is expected before decomposition.

-

Experimental Conditions:

-

Atmosphere: Purge with an inert gas (e.g., nitrogen at 50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition event observed in TGA (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Integrate the area under any exothermic or endothermic peaks to determine the enthalpy of the transition (in J/g).

-

Experimental Workflow Diagram

Caption: Potential thermal decomposition pathways.

Interpretation and Presentation of Data

The data obtained from the thermal analyses should be presented clearly to allow for straightforward interpretation and comparison.

TGA Data Summary

| Atmosphere | Onset Decomposition (Tonset, °C) | Temperature of Max. Decomposition Rate (°C) | Mass Loss at 400 °C (%) |

| Nitrogen | |||

| Air |

DSC Data Summary

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH, J/g) |

| Decomposition (Nitrogen) | |||

| Decomposition (Air) |

Conclusion

This guide provides a comprehensive methodology for the characterization of the . By employing the described techniques of TGA, DSC, and ARC, researchers can obtain critical data on decomposition temperatures, energy release, and potential hazards. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for the safe handling, storage, and application of this and other related alkylated polyamines. The proposed decomposition pathways offer a theoretical framework for understanding the degradation chemistry, which can be further elucidated by coupling the thermal analysis instruments to a mass spectrometer or FTIR for evolved gas analysis.

References

-

PubChem. (n.d.). Diethylenetriamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Diethylenetriamine. Retrieved from [Link]

-

InterAtlas Chemical. (n.d.). DIETHYLENETRIAMINE. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethylenetriamine. Retrieved from [Link]

Sources

- 1. Diethylenetriamine (DETA) N'-(2-aminoethyl)ethane-1,2-diamine [nouryon.com]

- 2. Diethylenetriamine | C4H13N3 | CID 8111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Diethylenetriamine - Wikipedia [en.wikipedia.org]

- 5. carlroth.com [carlroth.com]

- 6. interatlaschemical.com [interatlaschemical.com]

- 7. fishersci.com [fishersci.com]

N,N-Diethyldiethylenetriamine CAS number and safety data

An In-depth Technical Guide to N,N-Diethylethylenediamine: Properties, Safety, and Handling

Executive Summary: This document provides a comprehensive technical overview of N,N-Diethylethylenediamine (CAS No. 100-36-7), a flammable and corrosive amine compound. It is intended for researchers, chemists, and professionals in drug development and chemical synthesis. This guide details the compound's identity, physicochemical properties, industrial applications, and presents an in-depth analysis of its safety profile. Core sections include detailed protocols for safe handling, storage, emergency response, and a summary of toxicological data, all grounded in authoritative safety data sheets and chemical databases.

Chemical Identification and Nomenclature

A critical first step in the safe handling of any chemical is precise identification. The compound N,N-Diethylethylenediamine is a diamine featuring two ethyl groups substituted on one of the nitrogen atoms. It is important to distinguish it from its isomers, such as N,N'-diethylethylenediamine (CAS 111-74-0), where each nitrogen atom has a single ethyl substituent, and from the structurally different Diethylenetriamine (DETA) (CAS 111-40-0).[1][2][3] The correct identifiers for the subject of this guide are consolidated below.

Table 1: Chemical Identification

| Identifier | Value | Source(s) |

|---|---|---|

| Primary Chemical Name | N,N-Diethylethylenediamine | [4][5] |

| IUPAC Name | N',N'-diethylethane-1,2-diamine | [5] |

| Common Synonyms | 2-Diethylaminoethylamine, DEAEA | [4][6] |

| CAS Number | 100-36-7 | [5] |

| EC Number | 202-844-7 | [4] |

| UN Number | 2685 | [5] |

| Molecular Formula | C₆H₁₆N₂ | [5] |

| Molecular Weight | 116.20 g/mol |[5] |

Caption: Chemical Structure of N,N-Diethylethylenediamine.

Physicochemical Properties

Understanding the physical properties of N,N-Diethylethylenediamine is fundamental to designing safe experimental and storage protocols. It is a flammable liquid with a low flash point, indicating a significant fire hazard at ambient temperatures.[4] Its complete miscibility with water requires consideration for spill control and firefighting measures.[4]

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Clear colorless to light yellow liquid | [4][7] |

| Odor | Ammonia-like | [8] |

| Boiling Point | 145 - 147 °C | [4][7] |

| Melting Point | < -70 °C | [4] |

| Flash Point | 32 °C (89.6 °F) - closed cup | [4] |

| Density | 0.827 g/mL at 25 °C | [4][7] |

| Water Solubility | Completely miscible | [4] |

| Vapor Pressure | 5.2 hPa at 20 °C | [4] |

| Explosive Limits | Lower: 0.7% (V), Upper: 8.4% (V) | [4] |

| pH | 11.6 (10 g/L solution at 20 °C) |[4] |

Core Applications in Research and Industry

N,N-Diethylethylenediamine serves as a versatile intermediate in various fields of chemical synthesis. Its dual amine functionality allows it to be a crucial building block in complex molecules.

-

Pharmaceutical and Medical Imaging: It is used in the synthesis of anti-malarial compounds and has been utilized to develop melanin-targeted PET and SPECT imaging agents for melanoma diagnostics.[7]

-

Oligonucleotide Synthesis: The compound has been employed in the oxidative amidation of hydrogen phosphonate diesters, a step in the synthesis of oligonucleotides.[7]

-

Chemical Synthesis: As a diamine, it is a precursor for creating more complex molecules, including chelating agents and other specialized chemical products.

Comprehensive Safety Profile

N,N-Diethylethylenediamine is classified as a hazardous material due to its combined flammability, corrosivity, and toxicity.[5][9] Adherence to strict safety protocols is mandatory.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal standard for chemical hazard communication.

-

Signal Word: Danger [4]

-

GHS Pictograms:

-

Flame (Flammable)

-

Corrosion (Skin Corrosion/Eye Damage)

-

Skull and Crossbones (Acute Toxicity)

-

-

Hazard Statements: [4]

-

H226: Flammable liquid and vapour.

-

H311: Toxic in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

-

Toxicological Data Summary

Exposure can cause severe, irreversible damage. The material is destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[4]

Table 3: Acute Toxicity Data

| Route | Species | Value | Source(s) |

|---|---|---|---|

| Oral LD50 | Rat | 2,830 mg/kg | [4] |

| Oral LD50 | Rabbit | 984 mg/kg | [7] |

| Dermal LD50 | Rabbit | 671 - 820 mg/kg |[4][7] |

-

Skin Contact: Causes severe skin burns and is toxic upon absorption.[4][5] Prolonged contact may lead to dermatitis.[10]

-

Eye Contact: Causes serious, potentially irreversible eye damage.[4] Immediate and prolonged rinsing is critical.

-

Inhalation: Harmful if inhaled, causing corrosive injuries to the respiratory tract.[5][9] Vapors may cause dizziness or asphyxiation.[9]

-

Ingestion: May be harmful if swallowed.[4] Corrosive on ingestion, with a danger of perforation of the esophagus and stomach.[6][10][11]

Fire and Explosion Hazards

This compound is a Class 3 flammable liquid. Vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[5][9] Containers may explode when heated.[5][9]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Hazardous Combustion Products: Fire will produce irritating, corrosive, and/or toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][9]

Protocols for Safe Handling and Emergency Response

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and established emergency procedures, is essential.

Caption: Workflow for Safe Handling of N,N-Diethylethylenediamine.

Personal Protective Equipment (PPE)

Based on the severe hazards, comprehensive PPE is required.

-

Eye/Face Protection: Wear chemical safety goggles and a full faceshield.

-

Skin Protection: Wear flame-retardant, chemical-resistant gloves (e.g., butyl rubber) and a lab coat. Ensure contaminated clothing is removed immediately and washed before reuse.[11][12]

-

Respiratory Protection: Use a NIOSH-approved respirator with organic vapor cartridges (type ABEK EN14387 recommended) when working outside of a fume hood or when vapors may be generated.

Safe Handling and Storage Procedures

-

-

Always work in a well-ventilated area, preferably a chemical fume hood.

-

Eliminate all ignition sources (sparks, open flames, hot surfaces).[9]

-

Use only non-sparking tools.

-

Ground and bond all containers and transfer equipment to prevent static discharge.[4][9]

-

Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[6]

-

Accidental Release Measures

-

Immediate Actions: Isolate the spill area for at least 50 meters in all directions.[9] Eliminate all ignition sources.[9]

-

Containment: Stop the leak if it can be done without risk. Prevent entry into waterways, sewers, or confined areas.[5][9]

-

Cleanup:

-

Absorb the spill with inert, non-combustible material such as sand, earth, or vermiculite. Do not use mineral-based or clay-based absorbents as they may be incompatible.[9]

-

Use clean, non-sparking tools to collect the absorbed material.[5][9]

-

Place the waste in a suitable, labeled, and closed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

First Aid Measures

Immediate medical attention is required for all exposures.[4]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Call a physician immediately.[5]

-